N6-(p-Nitrobenzyl)adenosine is a synthetic derivative of adenosine, characterized by the presence of a para-nitrobenzyl group at the nitrogen atom in the 6-position of the adenine moiety. This compound has garnered attention in biochemical research due to its selective activity as an adenosine receptor agonist, particularly its affinity for A1 receptors. The molecular formula of N6-(p-Nitrobenzyl)adenosine is C17H18N6O6, with a molecular weight of approximately 402.367 g/mol .
The synthesis of N6-(p-Nitrobenzyl)adenosine can be accomplished through two primary methods:
The reactions are generally conducted under controlled conditions, often requiring solvents such as dimethyl sulfoxide or acetonitrile. The yield and purity of the final product can be enhanced through purification techniques such as column chromatography.
The molecular structure of N6-(p-Nitrobenzyl)adenosine consists of a purine base (adenosine) linked to a ribose sugar, with a para-nitrobenzyl group attached to the nitrogen at the 6-position. The structural representation can be summarized by its SMILES notation: C[C@H](Cc1ccccc1)Nc2ncnc3n(cnc23)[C@@H]4O[C@H](CO)[C@@H](O)[C@H]4O
.
N6-(p-Nitrobenzyl)adenosine participates in various chemical reactions, primarily as an agonist for adenosine receptors. Its reactivity is influenced by the nitro group, which can undergo reduction or substitution reactions under specific conditions.
The mechanism of action for N6-(p-Nitrobenzyl)adenosine primarily involves its interaction with adenosine receptors. Upon binding to these receptors, it mimics the action of endogenous adenosine, leading to downstream signaling effects that can influence cellular processes such as proliferation and apoptosis.
N6-(p-Nitrobenzyl)adenosine has several scientific applications:
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.:
CAS No.: 129725-38-8